Single-Dose Ketotifen Fumarate 0.025% Superior to 2-Week Cromolyn Sodium 4% Regimen in Allergic Conjunctivitis
In a contralateral-eye, active-controlled allergen-challenge study (n=47 efficacy-evaluable), a single dose of ketotifen fumarate 0.025% ophthalmic solution demonstrated superior efficacy to a 2-week, four-times-daily regimen of cromolyn sodium 4% in preventing ocular itching and redness [1]. Ketotifen was superior to cromolyn in preventing itching (P < 0.001) at all assessments and redness (ciliary, conjunctival, and episcleral) (P ≤ 0.001) at most assessments at both 15-minute and 4-hour post-instillation challenge timepoints [1].
| Evidence Dimension | Prevention of allergen-induced ocular itching and redness |
|---|---|
| Target Compound Data | Single dose ketotifen fumarate 0.025%; itching prevention superior at all timepoints (P < 0.001); redness prevention superior at most assessments (P ≤ 0.001) |
| Comparator Or Baseline | Cromolyn sodium 4% ophthalmic solution, administered four times daily for 2 weeks |
| Quantified Difference | Statistical superiority demonstrated with P < 0.001 for itching and P ≤ 0.001 for redness; greater ocular comfort reported (P = 0.066); cromolyn associated with more burning/stinging adverse events |
| Conditions | Single-masked, contralateral-eye design; conjunctival provocation test (CPT) with allergen challenge; assessments at 15 minutes and 4 hours post-instillation |
Why This Matters
This evidence demonstrates that ketotifen fumarate provides superior single-dose efficacy to a 2-week cromolyn regimen, justifying procurement based on both reduced dosing burden and improved acute symptom control.
- [1] Greiner JV, Michaelson C, McWhirter CL, Shams NB. Single dose of ketotifen fumarate .025% vs 2 weeks of cromolyn sodium 4% for allergic conjunctivitis. Adv Ther. 2002;19(4):185-193. doi:10.1007/BF02848694 View Source
